molecular formula C15H25Cl3N2 B1391291 ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride CAS No. 1185304-63-5

({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride

Cat. No.: B1391291
CAS No.: 1185304-63-5
M. Wt: 339.7 g/mol
InChI Key: QDDIOMOADYXCOO-UHFFFAOYSA-N
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Description

({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 4-Chlorophenyl Group: The piperidine ring is then substituted with a 4-chlorophenyl group using electrophilic aromatic substitution reactions.

    Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Receptor Studies: Used in studies involving receptor binding and activity.

    Neurotransmitter Research: Investigated for its effects on neurotransmitter systems.

Medicine

    Pharmacological Research: Explored for potential therapeutic applications, including as an analgesic or anesthetic agent.

    Drug Development: Used as a lead compound in the development of new pharmaceuticals.

Industry

    Chemical Manufacturing: Utilized in the production of other chemical compounds.

    Material Science: Investigated for its potential use in the development of new materials.

Mechanism of Action

The mechanism of action of ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride involves its interaction with specific molecular targets. It may act on:

    Receptors: Binding to and modulating the activity of certain receptors in the nervous system.

    Enzymes: Inhibiting or activating enzymes involved in biochemical pathways.

    Ion Channels: Modulating ion channel activity, affecting cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

  • ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine hydrochloride
  • ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine sulfate

Uniqueness

  • Structural Features : The presence of the 4-chlorophenyl group and the specific substitution pattern on the piperidine ring make it unique.
  • Reactivity : Its reactivity profile differs from other similar compounds due to the specific functional groups present.
  • Applications : Its diverse applications in research and industry highlight its versatility compared to other piperidine derivatives.

Properties

IUPAC Name

1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2.2ClH/c1-17-11-14-3-2-9-18(12-14)10-8-13-4-6-15(16)7-5-13;;/h4-7,14,17H,2-3,8-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDIOMOADYXCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN(C1)CCC2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride
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({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride

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